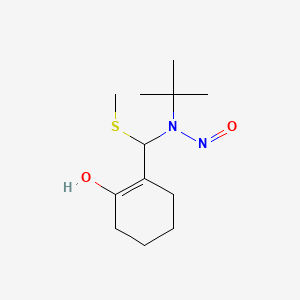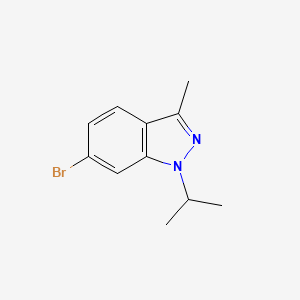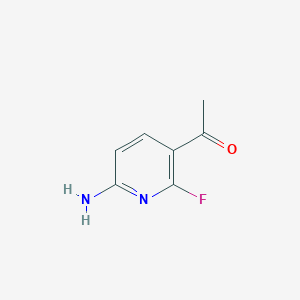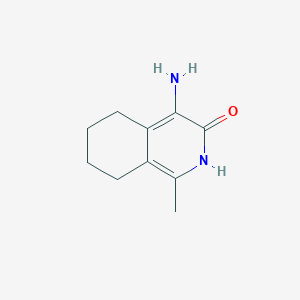
5-(Oxazol-5-yl)furan-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Oxazol-5-yl)furan-2-carbaldehyde is a heterocyclic compound that features both oxazole and furan rings. These rings are known for their significant roles in medicinal chemistry due to their biological activities. The compound’s structure allows it to interact with various biological systems, making it a valuable target for research and development in pharmaceuticals and other scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Oxazol-5-yl)furan-2-carbaldehyde typically involves the van Leusen reaction, which utilizes tosylmethylisocyanides (TosMICs) as key reagents. This method is favored for its efficiency in constructing oxazole rings . The reaction conditions often include the use of solvents like methanol and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would likely involve scalable versions of the van Leusen reaction. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-(Oxazol-5-yl)furan-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group into an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
5-(Oxazol-5-yl)furan-2-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound’s ability to interact with biological systems makes it useful in studying enzyme interactions and receptor binding.
Medicine: Its derivatives have potential therapeutic applications, including anticancer, antibacterial, and antiviral activities
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 5-(Oxazol-5-yl)furan-2-carbaldehyde exerts its effects involves its interaction with various molecular targets. The oxazole and furan rings allow the compound to bind to enzymes and receptors through non-covalent interactions, such as hydrogen bonding and π-π stacking . These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Oxazole Derivatives: Compounds like 2-methyl-5-phenyl-oxazole and 4,5-dihydro-oxazole share structural similarities with 5-(Oxazol-5-yl)furan-2-carbaldehyde.
Furan Derivatives: Compounds such as 2-furancarboxaldehyde and 5-methyl-2-furancarboxylic acid are structurally related.
Uniqueness
This compound is unique due to the presence of both oxazole and furan rings in its structure. This dual-ring system enhances its ability to interact with a broader range of biological targets, making it a versatile compound for research and development in various scientific fields .
Properties
Molecular Formula |
C8H5NO3 |
|---|---|
Molecular Weight |
163.13 g/mol |
IUPAC Name |
5-(1,3-oxazol-5-yl)furan-2-carbaldehyde |
InChI |
InChI=1S/C8H5NO3/c10-4-6-1-2-7(12-6)8-3-9-5-11-8/h1-5H |
InChI Key |
UQCDLGKZORGBCI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC(=C1)C2=CN=CO2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


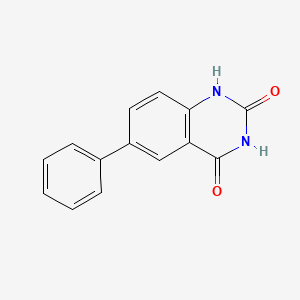


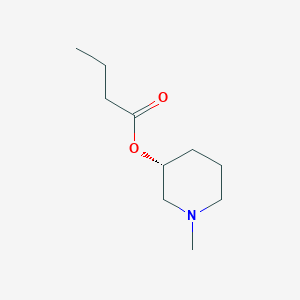
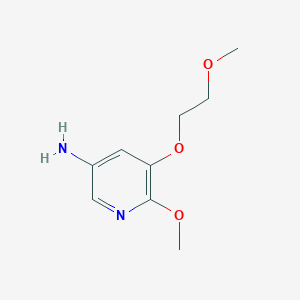

![1-[3-(3-Bromophenyl)phenyl]ethan-1-one](/img/structure/B13981449.png)
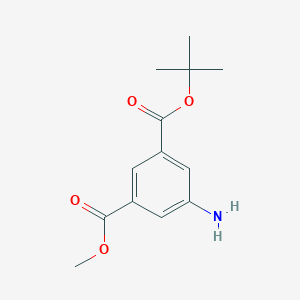
![3-Cyclopentylbenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B13981454.png)
